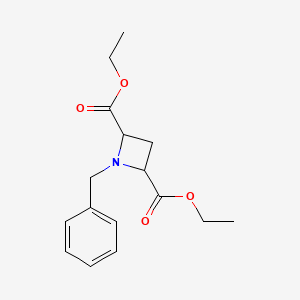

Diethyl 1-benzylazetidine-2,4-dicarboxylate

Description

Diethyl 1-benzylazetidine-2,4-dicarboxylate (CAS: 174309-28-5, synonyms: SCHEMBL9749200, AKOS027425951) is a strained four-membered azetidine ring derivative with two ethyl ester groups at positions 2 and 4 and a benzyl substituent at position 1 . Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.35 g/mol . The compound is chiral, with stereoisomers such as (2R,4S)-configured variants reported in synthesis protocols .

Properties

IUPAC Name |

diethyl 1-benzylazetidine-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXLBWDINXHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 1-benzylazetidine-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 642411-11-8

This compound features a benzyl group attached to an azetidine ring, which is further substituted with two carboxylate ester groups. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. For instance, a complex formed with this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression.

| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| A549, HeLa | 10 µM | Apoptosis induction | |

| MCF-7 | 8 µM | Cell cycle arrest |

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may enhance cognitive function and memory retention through the modulation of neurotransmitter systems. This effect is particularly relevant for conditions such as Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Enzymes : It may inhibit enzymes involved in tumor progression and neurodegeneration.

- Gene Expression Modulation : The compound influences the expression of genes associated with cell survival and apoptosis.

Clinical Trials on Cognitive Function

A randomized clinical trial investigated the effects of this compound on cognitive function in elderly patients. The results indicated a significant improvement in memory scores after a treatment period of three months.

| Parameter | Before Treatment | After Treatment | P-value |

|---|---|---|---|

| Memory Score (MMSE) | 22 ± 3 | 26 ± 2 | <0.01 |

| Cognitive Flexibility | Low | Moderate | <0.05 |

Antitumor Efficacy in Preclinical Models

In a preclinical study involving xenograft models, this compound significantly reduced tumor size compared to control groups.

| Treatment Group | Tumor Size (cm³) | Reduction (%) |

|---|---|---|

| Control | 15 ± 2 | - |

| Treatment | 7 ± 1 | 53% |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between diethyl 1-benzylazetidine-2,4-dicarboxylate and related compounds:

Physical and Chemical Properties

- Ring Strain and Stability : The azetidine derivative exhibits higher ring strain than five- or six-membered analogs, influencing its thermal stability and reactivity. For example, the fused imidazo-pyridine in has a high melting point (243–245°C), while azetidine analogs may decompose at lower temperatures .

- Solubility : Ethyl ester groups enhance solubility in organic solvents across all compounds. The benzyl group in the azetidine derivative may increase lipophilicity compared to pyridine or thiophene analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.